molecular formula C28H35N3O6 B12032225 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12032225
M. Wt: 509.6 g/mol
InChI Key: NDBOJYVDVKODDQ-SHHOIMCASA-N
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Description

This compound, with the chemical formula C₂₈H₃₅N₃O₆ , is a fascinating molecule that combines several functional groups. Let’s break it down:

    1-[2-(diethylamino)ethyl]: This part contains a diethylamino group attached to an ethyl chain.

    3-hydroxy: Indicates the presence of a hydroxyl group (OH) at position 3.

    4-(4-isobutoxy-2-methylbenzoyl): Describes a benzoyl group (C₆H₅CO-) substituted at position 4 with an isobutoxy (isobutyl ether) group.

    5-(3-nitrophenyl): Refers to a nitro group (NO₂) attached at position 5 on a phenyl ring.

    1,5-dihydro-2H-pyrrol-2-one: The core structure is a dihydro-2H-pyrrol-2-one ring.

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound may vary, one common approach involves the condensation of appropriate starting materials. For instance:

    Diethylamine: reacts with to form the diethylaminoethyl moiety.

  • The resulting intermediate undergoes a Claisen condensation with 4-isobutoxy-2-methylbenzoyl chloride to form the benzoyl-substituted pyrrolone ring.
  • Nitration of the phenyl ring at position 5 introduces the 3-nitrophenyl group.

Industrial Production:: Industrial-scale production typically involves optimization of these synthetic steps, ensuring high yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroxyl group at position 3 can undergo oxidation to form a ketone.

    Reduction: Reduction of the nitro group yields an amino group.

    Substitution: The benzoyl group can participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as tin and hydrochloric acid (Sn/HCl).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzoyl group.

Major Products::
  • Oxidation: 3-keto derivative.
  • Reduction: 3-amino derivative.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the production of specialized materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C28H35N3O6

Molecular Weight

509.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H35N3O6/c1-6-29(7-2)13-14-30-25(20-9-8-10-21(16-20)31(35)36)24(27(33)28(30)34)26(32)23-12-11-22(15-19(23)5)37-17-18(3)4/h8-12,15-16,18,25,32H,6-7,13-14,17H2,1-5H3/b26-24+

InChI Key

NDBOJYVDVKODDQ-SHHOIMCASA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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